molecular formula C10H5BrINO2 B13665315 7-Bromo-3-iodoquinoline-2-carboxylic acid

7-Bromo-3-iodoquinoline-2-carboxylic acid

Cat. No.: B13665315
M. Wt: 377.96 g/mol
InChI Key: FDTVFZGQLKQSRI-UHFFFAOYSA-N
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Description

7-Bromo-3-iodoquinoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H5BrINO2 and a molecular weight of 377.96 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a quinoline ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodoquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method includes the bromination and iodination of quinoline-2-carboxylic acid. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents to achieve the desired substitution on the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-iodoquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

7-Bromo-3-iodoquinoline-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodoquinoline-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of halogen atoms and the carboxylic acid group may influence its binding affinity and reactivity with biological molecules, potentially affecting enzyme activity, protein interactions, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    7-Bromoquinoline-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    3-Iodoquinoline-2-carboxylic acid: Lacks the bromine atom, which may affect its chemical properties and reactivity.

    7-Chloro-3-iodoquinoline-2-carboxylic acid: Substitution of bromine with chlorine, which may alter its reactivity and biological activity.

Properties

Molecular Formula

C10H5BrINO2

Molecular Weight

377.96 g/mol

IUPAC Name

7-bromo-3-iodoquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5BrINO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15)

InChI Key

FDTVFZGQLKQSRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)I)C(=O)O)Br

Origin of Product

United States

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